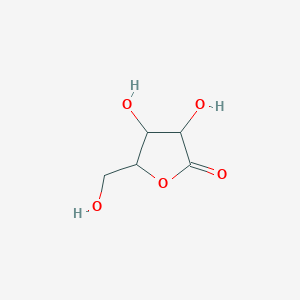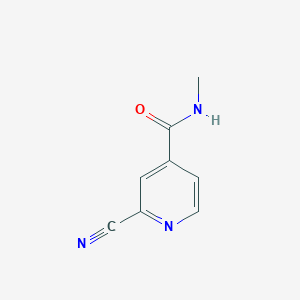
2-cyano-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that has a cyano group and a carboxamide group attached to a pyridine ring. This compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-cyano-N-methylpyridine-4-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the inhibition of cell growth and division.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-cyano-N-methylpyridine-4-carboxamide are dependent on the concentration and duration of exposure. At low concentrations, this compound has been reported to have antioxidant properties. At higher concentrations, it has been shown to induce apoptosis in cancer cells. This compound has also been reported to have immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-cyano-N-methylpyridine-4-carboxamide in lab experiments is its high purity and stability. This compound is easily synthesized and purified, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures to avoid any adverse effects.
Orientations Futures
There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research. One potential application is in the development of new antitumor agents. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for further investigation. Another potential application is in the development of new immunomodulatory agents. This compound has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune disorders. Additionally, this compound could be used as a probe to study the binding interactions of proteins and nucleic acids, which could provide insights into the molecular mechanisms of various biological processes.
Conclusion:
In conclusion, 2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that has several applications in scientific research. It is easily synthesized and purified, which makes it a cost-effective option for researchers. This compound has been shown to have antitumor, antiviral, and antifungal activities, as well as immunomodulatory effects. However, its potential toxicity should be taken into consideration when handling this compound. There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research, including the development of new antitumor and immunomodulatory agents, and the study of binding interactions of proteins and nucleic acids.
Méthodes De Synthèse
The synthesis of 2-cyano-N-methylpyridine-4-carboxamide involves the reaction of nicotinamide with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a catalyst such as triethylamine. The final product is obtained by recrystallization from a suitable solvent such as ethanol or ethyl acetate. The purity of the product can be determined by using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
2-cyano-N-methylpyridine-4-carboxamide has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a ligand in metal-catalyzed reactions. This compound has been reported to have antitumor, antiviral, and antifungal activities. It has also been used as a probe to study the binding interactions of proteins and nucleic acids.
Propriétés
Numéro CAS |
161233-98-3 |
|---|---|
Nom du produit |
2-cyano-N-methylpyridine-4-carboxamide |
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-cyano-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-10-8(12)6-2-3-11-7(4-6)5-9/h2-4H,1H3,(H,10,12) |
Clé InChI |
DQICZEKJDDUDLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
SMILES canonique |
CNC(=O)C1=CC(=NC=C1)C#N |
Synonymes |
4-Pyridinecarboxamide,2-cyano-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
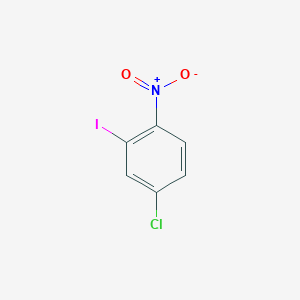
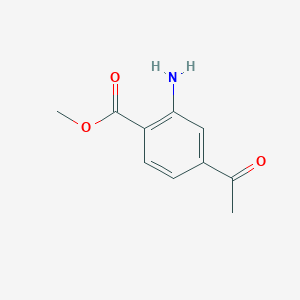
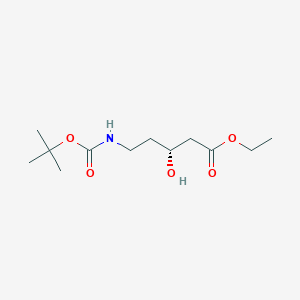
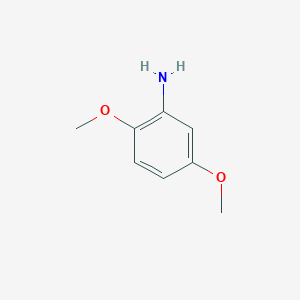
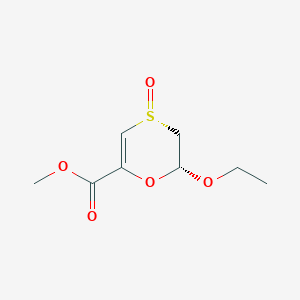
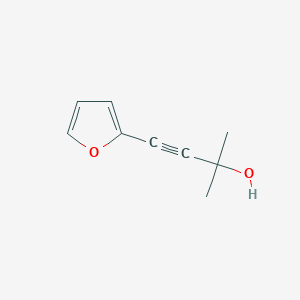
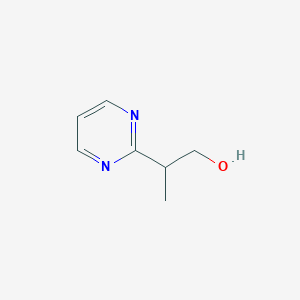
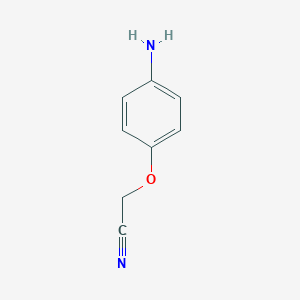
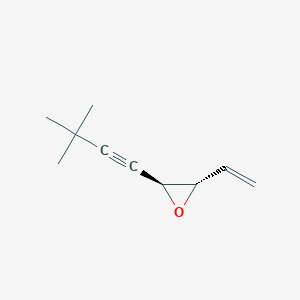
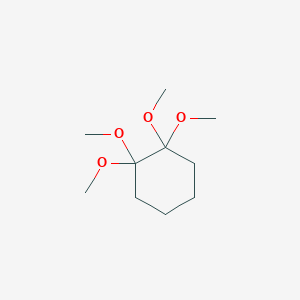
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
